N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c1-10-8-15(21-16(25)9-13-4-6-14(19)7-5-13)24(23-10)18-20-12(3)11(2)17(26)22-18/h4-8H,9H2,1-3H3,(H,21,25)(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASXTEQARSAUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=NC(=C(C(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pharmacopeial Analogs (Pyrimidinone-Acetamide Derivatives)
Compounds listed in Pharmacopeial Forum (PF 43(1), 2017) share structural motifs with the target molecule:
- Compound m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
- Compound n: (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
- Compound o: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
Key Insight: The target compound lacks the stereochemical complexity of Pharmacopeial analogs but retains the pyrimidinone-acetamide linkage critical for binding interactions.
Pesticide Chemicals (Triazole/Pyrimidine Derivatives)
The Pesticide Chemicals Glossary (2001) includes:
- Flumetsulam : N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide.
- Oxadixyl : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide.
Key Insight : While flumetsulam shares a pyrimidine backbone, its sulfonamide group and pesticidal use contrast with the target compound’s acetamide design, which is more aligned with pharmaceutical applications.
Pyrazolo-Pyrimidine Derivatives from Chemical Databases
Compounds such as ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride (CAS 1078161-73-5) exhibit structural parallels:
Key Insight : The ester derivative’s antifungal activity suggests that the target compound’s acetamide group could be optimized for similar therapeutic targets.
Research Findings and Structural Insights
- Crystallographic Analysis : The use of SHELXL for refining crystal structures and ORTEP-III for visualization is critical for confirming the stereochemistry and intermolecular interactions of these compounds.
- SAR Trends: Fluorine substitution (as in the target compound and flumetsulam) enhances binding affinity to hydrophobic enzyme pockets, while pyrimidinone rings contribute to π-π stacking .
- Synthetic Challenges: The target compound’s pyrimidinone-pyrazole fusion requires precise regiochemical control, contrasting with the simpler synthesis of oxadixyl’s oxazolidinone ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
